molecular formula C6H8O B14386970 1,3-Cyclopentadiene, 5-methoxy- CAS No. 90125-25-0

1,3-Cyclopentadiene, 5-methoxy-

Cat. No.: B14386970
CAS No.: 90125-25-0
M. Wt: 96.13 g/mol
InChI Key: AKNVJKNYVJKEDF-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5-methoxy- is an organic compound that belongs to the class of cyclopentadienes It is characterized by a five-membered ring with a methoxy group (-OCH₃) attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-methoxy- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group . Another method involves the annulation reactions, such as [2 + 2 + 1] and [3 + 2] annulation reactions, which construct the five-membered ring .

Industrial Production Methods: In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at elevated temperatures (around 180°C). The monomer is then collected by distillation and used for further chemical modifications .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclopentadiene, 5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Cyclopentadienone derivatives

    Reduction: Cyclopentane derivatives

    Substitution: Substituted cyclopentadiene derivatives

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5-methoxy- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3-Cyclopentadiene, 5-methoxy- can be compared with other similar compounds, such as:

Uniqueness: The presence of the methoxy group in 1,3-Cyclopentadiene, 5-methoxy- imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

90125-25-0

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

5-methoxycyclopenta-1,3-diene

InChI

InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-6H,1H3

InChI Key

AKNVJKNYVJKEDF-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=C1

Origin of Product

United States

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